molecular formula C18H16N2O B5019948 N-(2,6-dimethylquinolin-4-yl)benzamide

N-(2,6-dimethylquinolin-4-yl)benzamide

Cat. No.: B5019948
M. Wt: 276.3 g/mol
InChI Key: MEQDOFDDXBNNMA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and a benzamide moiety attached at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-4-yl)benzamide typically involves the condensation of 2,6-dimethylquinoline-4-carboxylic acid with aniline derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through high-temperature reactions involving carboxylic acids and amines. The use of catalysts such as Lewis acids (e.g., ZrCl4) and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylquinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of quinoline derivatives with altered electronic properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

N-(2,6-dimethylquinolin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-4-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinoline and benzamide moieties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylquinolin-4-yl)-3-methoxybenzamide
  • N-(2,6-dimethylquinolin-4-yl)-4-chlorobenzamide
  • N-(2,6-dimethylquinolin-4-yl)-4-nitrobenzamide

Uniqueness

N-(2,6-dimethylquinolin-4-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of specialized materials and therapeutic agents .

Properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-12-8-9-16-15(10-12)17(11-13(2)19-16)20-18(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDOFDDXBNNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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